CID 5353607
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Overview
Description
Enprostil: is a synthetic prostaglandin analog designed to resemble dinoprostone (prostaglandin E2). It is a highly potent inhibitor of gastric hydrochloric acid secretion and is primarily used in the treatment of peptic ulcers . Enprostil selectively binds to and activates the EP3 receptor, which is one of the four cellular receptors for prostaglandin E2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Enprostil is synthesized through a series of chemical reactions starting from readily available enone intermediates. The synthesis involves multiple steps, including stereoselective oxidation and reduction reactions to set the critical stereochemical configurations . The key intermediate enone is prepared efficiently from readily available enone 6, and the synthesis of enprostil involves a two-component coupling process .
Industrial Production Methods: Industrial production of enprostil involves optimizing the synthetic routes to achieve high yields and purity. The process typically includes the use of biocatalysis for stereoselective transformations and regioselective reactions to ensure the desired stereochemistry and functional group placement .
Chemical Reactions Analysis
Types of Reactions: Enprostil undergoes various chemical reactions, including:
Oxidation: Enprostil can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in enprostil.
Substitution: Enprostil can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Enprostil is used as a model compound in the study of prostaglandin analogs and their chemical properties. It serves as a reference for developing new synthetic routes and optimizing reaction conditions .
Biology: In biological research, enprostil is used to study the effects of prostaglandin analogs on cellular receptors and signaling pathways. It helps in understanding the role of EP3 receptors in various physiological processes .
Medicine: Enprostil is primarily used in the treatment of peptic ulcers due to its potent inhibition of gastric hydrochloric acid secretion. It has been shown to be effective in reducing gastric acid secretion and promoting ulcer healing .
Industry: In the pharmaceutical industry, enprostil is used as a reference compound for developing new drugs targeting prostaglandin receptors. It also serves as a benchmark for evaluating the efficacy and safety of new prostaglandin analogs .
Mechanism of Action
Enprostil exerts its effects by selectively binding to and activating the EP3 receptor, one of the four cellular receptors for prostaglandin E2 . This activation leads to a decrease in cyclic adenosine monophosphate (cAMP) levels, which in turn reduces gastric hydrochloric acid secretion . The selective activation of the EP3 receptor helps avoid some of the unwanted side effects associated with non-selective prostaglandin E2 analogs .
Comparison with Similar Compounds
Dinoprostone (Prostaglandin E2): A natural prostaglandin that binds to and activates all four EP receptors (EP1, EP2, EP3, and EP4).
Misoprostol: A synthetic prostaglandin E1 analog used for similar indications but with a broader range of receptor activation.
Arbaprostil: Another synthetic prostaglandin analog used in the treatment of peptic ulcers.
Rioprostil: A synthetic prostaglandin analog with similar applications.
Uniqueness of Enprostil: Enprostil’s uniqueness lies in its selective activation of the EP3 receptor, which allows it to effectively inhibit gastric hydrochloric acid secretion while minimizing side effects . This selective receptor activation distinguishes it from other prostaglandin analogs that may have broader receptor activity and associated side effects .
Properties
CAS No. |
99631-11-5 |
---|---|
Molecular Formula |
C23H28O6 |
Molecular Weight |
400.5 g/mol |
InChI |
InChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3/b14-13+ |
InChI Key |
PTOJVMZPWPAXER-BUHFOSPRSA-N |
SMILES |
COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O |
Isomeric SMILES |
COC(=O)CCC=C=CCC1C(C(CC1=O)O)/C=C/C(COC2=CC=CC=C2)O |
Canonical SMILES |
COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O |
Key on ui other cas no. |
105368-47-6 |
Synonyms |
Enprostil Enprostil, (1alpha(R*),2beta(1E,3R*),3alpha)-(+-)-Isomer Enprostil, (1alpha(R*),2beta(1E,3S*),3alpha)-(+-)-Isomer Enprostil, (1alpha,2alpha(1E,3S*),3beta)-(+-)-Isomer Enprostil, (1alpha,2beta(1E,3R*),3alpha)-(+-)-Isomer Enprostil, (1R-(1(R*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1R-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1R-(1alpha,2beta(1E,3R*),3alpha))-Isomer Enprostil, (1S-(1alpha(R*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1S-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer Gardrin RS 84135 RS-84135 RS84135 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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